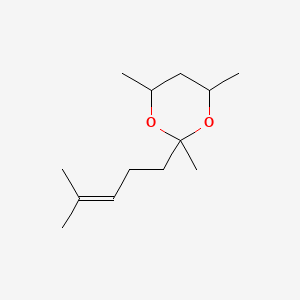![molecular formula C15H21N3O2 B13786480 Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- CAS No. 65059-83-8](/img/structure/B13786480.png)
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- is a chemical compound with a complex structure that includes an acetamide group, a cyanoethyl group, and a hydroxybutyl group attached to a phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature.
Industrial Production Methods
Industrial production of this compound may involve scalable liquid chromatography methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC). The mobile phase often contains acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry-compatible applications .
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary depending on the desired product and the specific reaction being conducted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of novel heterocyclic compounds and as a reactant in various organic reactions.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Wirkmechanismus
The mechanism of action of Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxyethyl)amino]phenyl]-: This compound is similar in structure but has a hydroxyethyl group instead of a hydroxybutyl group.
Other N-substituted cyanoacetamides: These compounds share the cyanoacetamide core structure but differ in the substituents attached to the nitrogen atom.
Uniqueness
Acetamide, N-[3-[(2-cyanoethyl)(2-hydroxybutyl)amino]phenyl]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65059-83-8 |
|---|---|
Molekularformel |
C15H21N3O2 |
Molekulargewicht |
275.35 g/mol |
IUPAC-Name |
N-[3-[2-cyanoethyl(2-hydroxybutyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C15H21N3O2/c1-3-15(20)11-18(9-5-8-16)14-7-4-6-13(10-14)17-12(2)19/h4,6-7,10,15,20H,3,5,9,11H2,1-2H3,(H,17,19) |
InChI-Schlüssel |
CCLQOFGQFQXZOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN(CCC#N)C1=CC=CC(=C1)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



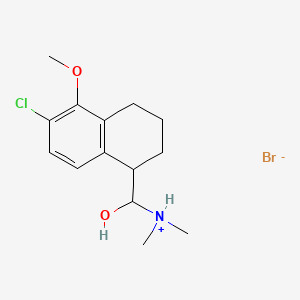
![Tripotassium;[butyl(phosphonatomethyl)amino]methyl-hydroxyphosphinate](/img/structure/B13786405.png)

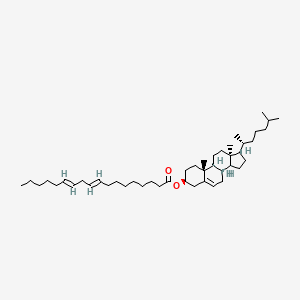
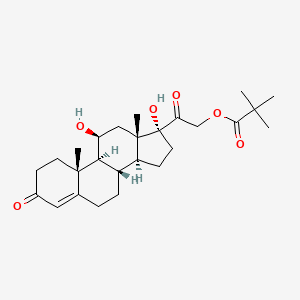

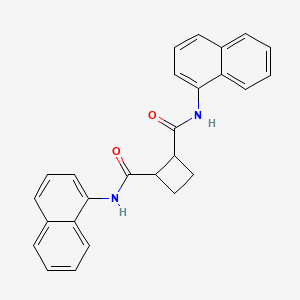
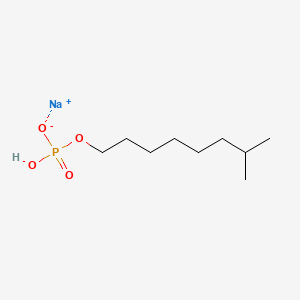
![Sodium;2-[3-(2-hydroxyethyl)-2-nonyl-4,5-dihydroimidazol-1-ium-1-yl]acetate;hydroxide](/img/structure/B13786445.png)


![1H-Pyrido[3,4-b]indole-1-acetic acid, 2-[(1,1-dimethylethoxy)carbonyl]-2,3,4,9-tetrahydro-, methyl ester](/img/structure/B13786455.png)
